![molecular formula C18H16N2O2 B12875652 [3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-41-3](/img/structure/B12875652.png)
[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with phenyl and p-tolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid typically involves the reaction of acetophenone, 4-methyl acetophenone, and phenyl hydrazine derivatives. The product is treated with Vilsmeier reagent to produce different formyl pyrazole derivatives, which are then characterized by FT-IR, 1H NMR, elemental analysis, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The presence of the pyrazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit cyclooxygenase and 5-lipoxygenase, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a thiophene ring instead of a p-tolyl group.
1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-ol: Similar structure with a hydroxyl group instead of an acetic acid group.
Uniqueness
2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile compound for various applications.
特性
CAS番号 |
70598-41-3 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)18-15(11-17(21)22)12-20(19-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,21,22) |
InChIキー |
BAHKMJUKBKSWIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



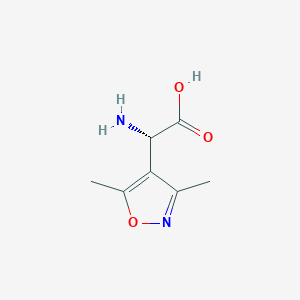
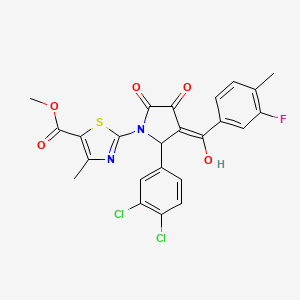
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
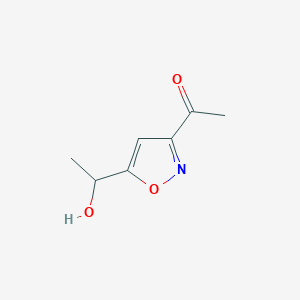

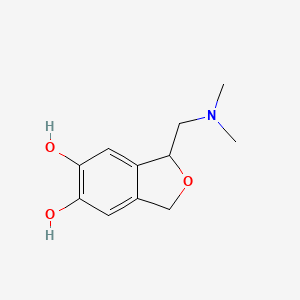
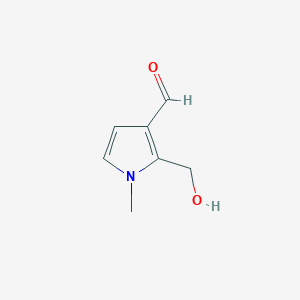

![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)


